REACTION_CXSMILES
|
[CH3:1][S:2][C:3]1[S:7][C:6]2=[N:8][CH:9]=[CH:10][N:5]2[N:4]=1.C1C(=O)N([I:18])C(=O)C1.S([O-])([O-])(=O)=S.[Na+].[Na+]>CC#N>[I:18][C:10]1[N:5]2[C:6]([S:7][C:3]([S:2][CH3:1])=[N:4]2)=[N:8][CH:9]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
CSC1=NN2C(S1)=NC=C2
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
97.22 mg
|
Type
|
reactant
|
Smiles
|
C1CC(=O)N(C1=O)I
|
Name
|
|
Quantity
|
388.88 mg
|
Type
|
reactant
|
Smiles
|
IN1C(CCC1=O)=O
|
Name
|
sodium thiosulfate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 1 day
|
Duration
|
1 d
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted 2 times with DCM
|
Type
|
WASH
|
Details
|
The combined organics were washed with saturated aqueous NaHCO3, NH4Cl, brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=CN=C2SC(=NN21)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127.6 mg | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |